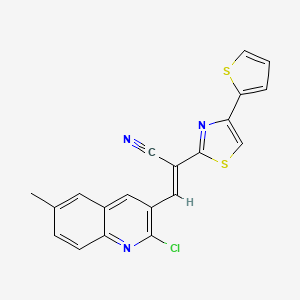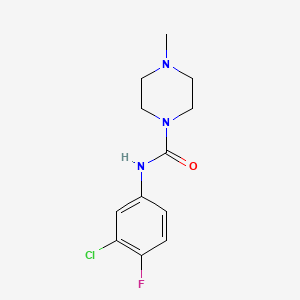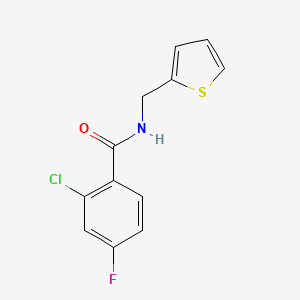![molecular formula C12H10ClNO2S2 B5340055 1-[(5-chloro-2-thienyl)sulfonyl]indoline](/img/structure/B5340055.png)
1-[(5-chloro-2-thienyl)sulfonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-chloro-2-thienyl)sulfonyl]indoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a unique structure with a sulfonyl group attached to an indoline ring, which is further substituted with a 5-chloro-2-thienyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]indoline typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the reduction of indole or the cyclization of aniline derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the 5-chloro-2-thienyl Group: The final step involves the coupling of the 5-chloro-2-thienyl group to the sulfonylated indoline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5-chloro-2-thienyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline or thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-[(5-chloro-2-thienyl)sulfonyl]indoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It finds applications in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
- 1-[(5-bromo-2-thienyl)sulfonyl]indoline
- 1-[(5-methyl-2-thienyl)sulfonyl]indoline
- 1-[(5-fluoro-2-thienyl)sulfonyl]indoline
Comparison: 1-[(5-chloro-2-thienyl)sulfonyl]indoline is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (bromo, methyl, fluoro), the chloro derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S2/c13-11-5-6-12(17-11)18(15,16)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQVTFZFEUFNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-acetyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5339981.png)
![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]sulfamide](/img/structure/B5339988.png)
![N-(2-ethylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5339990.png)

![(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B5340007.png)
![4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5340008.png)
![[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B5340016.png)
![N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5340024.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5340036.png)
![N-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)benzamide](/img/structure/B5340043.png)

![4-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5340062.png)
![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340070.png)

